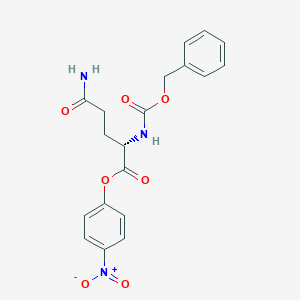

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

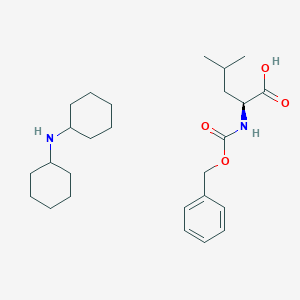

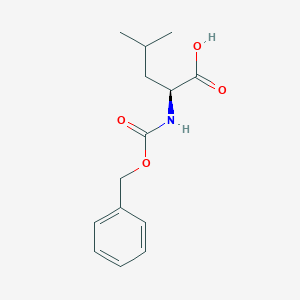

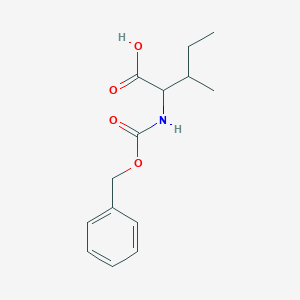

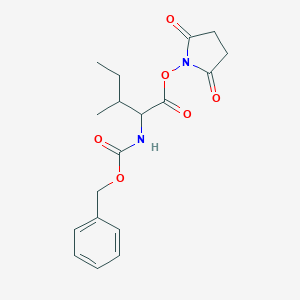

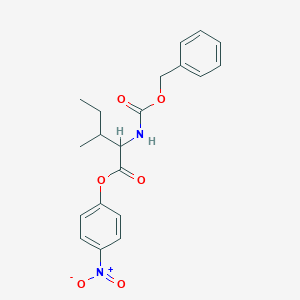

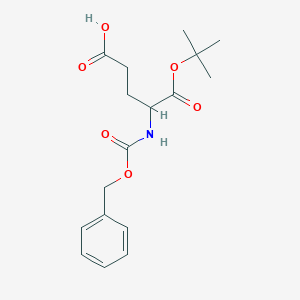

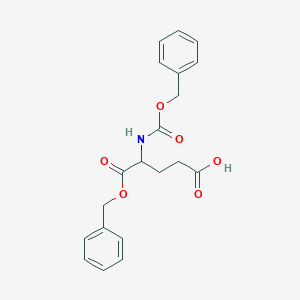

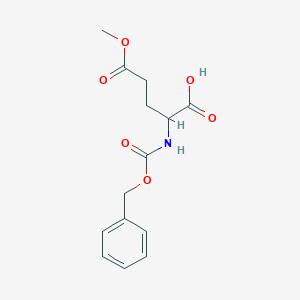

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is a synthetic compound with a complex structure. It belongs to the class of organic molecules and is often studied for its potential applications in various fields.

Synthesis Analysis

The synthesis of this compound involves several steps, including esterification , nitration , and amidation . Researchers have developed various synthetic routes to access it, optimizing yields and purity. These methods are documented in scientific literature.

Molecular Structure Analysis

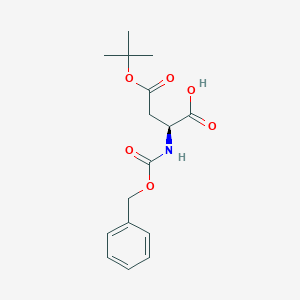

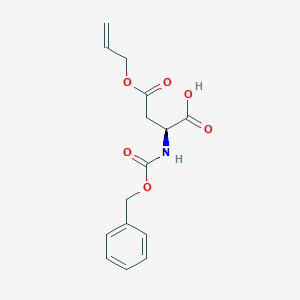

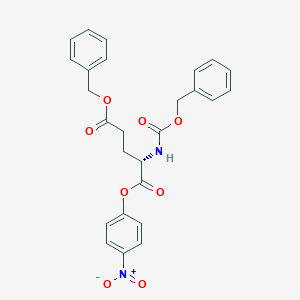

The molecular formula of 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is C~24~H~20~N~2~O~7~ . Its structure comprises a central pentanedioate core with benzyl, nitrophenyl, and phenylmethoxycarbonylamino substituents. The stereochemistry at the chiral center (2S) is crucial for its biological activity.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis , reduction , and ester cleavage . Researchers have investigated its reactivity under different conditions, shedding light on its behavior in various environments.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a specific melting point, which can vary based on its crystalline form.

- Solubility : It may dissolve in certain organic solvents but remain insoluble in water.

- Color and Odor : Depending on the specific derivative, it may appear as a white to yellow powder or crystalline solid with a characteristic odor.

Wissenschaftliche Forschungsanwendungen

Catalysis and Green Chemistry

Recent advances in catalysis highlight the potential application of various intermediates for the selective hydrogenation of furfural and its derivatives to pentanediol, a high-value chemical with extensive applications. The design and application of catalysts are critical, with research focusing on the synthesis of 1,2-PeD and 1,5-PeD from furfural derivatives, emphasizing the importance of catalyst type, reaction mechanisms, and the synergy between active metals and doped transition metal oxides (Tan et al., 2021).

Biomedical Research

In the field of biomedical research, specific compounds have been studied for their potential therapeutic applications, including the modulation of ion transport in human kidney cell lines. This research has implications for the treatment of hypertensive states and respiratory distress, highlighting the importance of understanding the mechanisms of action of various compounds (Bernardinelli et al., 2016).

Material Science

The synthesis and characterization of methylene-linked liquid crystal dimers reveal insights into the properties and applications of novel liquid crystalline materials. Such materials have potential applications in display technologies and sensors, with research focusing on the transition properties and phase behavior of these compounds (Henderson & Imrie, 2011).

Green Chemistry Synthesis

A practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the importance of developing environmentally benign and efficient methods for preparing key intermediates. Such compounds have applications in the manufacture of metal passivators and light-sensitive materials, underscoring the role of green chemistry in industrial applications (Gu et al., 2009).

Drug Discovery

The discovery and investigation of specific antineoplastic agents illustrate the role of novel compounds in the development of cancer therapies. These studies focus on the cytotoxic properties, tumor-selective toxicity, and mechanisms of action, highlighting the potential of these compounds as drug candidates (Hossain et al., 2020).

Environmental Chemistry

Research on the degradation of acetaminophen by advanced oxidation processes provides insights into the pathways, by-products, and biotoxicity of pharmaceutical compounds in the environment. This research contributes to the understanding of environmental impacts and the development of methods for treating pharmaceutical pollution (Qutob et al., 2022).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate should follow established protocols for personal protective equipment , ventilation , and safe disposal . Additionally, its potential toxicity and environmental impact warrant further investigation.

Zukünftige Richtungen

Future research should focus on:

- Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.

- Structural Modifications : Designing derivatives with improved properties.

- Mechanistic Studies : Unraveling its interactions at the molecular level.

Eigenschaften

IUPAC Name |

5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARQXTFBGGEDHC-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.